molecular formula C21H20F4O5 B1192787 GPR120-Agonist-6a

GPR120-Agonist-6a

Cat. No. B1192787
M. Wt: 428.38
InChI Key: ZVAGGMRLUCCJOJ-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPR120-Agonist-6a is a potent GPR120 agonist, exhibiting significant glucose-lowering effect and high selectivity over GPR40.

Scientific Research Applications

GPR120 Agonism in Metabolic Diseases

GPR120 agonism has been identified as a promising approach in addressing metabolic diseases like obesity, type 2 diabetes mellitus, and cardiovascular disease. GPR120-specific agonists, including compounds like GPR120 Agonist-6a, show potential in improving systemic inflammation and metabolic health. This improvement is achieved through the regulation of adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis, making GPR120 agonists a novel therapeutic option for metabolic health impairments (Cornall, Mathai, Hryciw, & McAinch, 2014).

Anti-Diabetic Activity

A study focusing on a series of biphenyl derivatives designed and synthesized as GPR120 agonists revealed that compound 6a, a specific GPR120 agonist, exhibited significant glucose-lowering effects in glucose-loaded mice. This discovery underscores the potential of GPR120 Agonist-6a in the treatment of type 2 diabetes (Sheng et al., 2018).

Development of Selective GPR120 Agonists

Research has been conducted to develop GPR120-selective agonists, which has led to the identification of compound 12 as the first selective agonist for GPR120. This advancement provides a foundation for new tools to study GPR120 biology and develop new therapeutic agents (Suzuki et al., 2008).

GPR120 Agonists in T2DM Drug Discovery

GPR120 agonists have been explored extensively for their role in Type 2 diabetes mellitus (T2DM) drug discovery. The research has emphasized the importance of GPR120 in T2DM and the development of molecules that could serve as antidiabetic drugs. This includes the identification of synthetic agonists like TUG-891 and the development of TUG-based molecules and other chemical entities (Carullo et al., 2021).

Novel Spirocyclic GPR120 Agonists

A novel series of spirocyclic GPR120 agonists has been developed, with compound 14 identified as a potent and selective agonist. This compound showed acute glucose-lowering effects and improvements in insulin resistance markers in diet-induced obese mice, illustrating the potential of GPR120 agonists in treating T2DM (Cox et al., 2017).

Insulin Resistance and Chronic Inflammation

GPR120 has been identified as the functional receptor for ω–3 fatty acids, which have insulin-sensitizing and anti-inflammatory effects. A selective GPR120 agonist showed potent anti-inflammatory effects and improved glucose tolerance, insulin sensitivity, and decreased hepatic steatosis in obese mice, suggesting the therapeutic potential of GPR120 agonists in insulin-resistant states (Oh et al., 2014).

properties

Product Name

GPR120-Agonist-6a

Molecular Formula

C21H20F4O5

Molecular Weight

428.38

IUPAC Name

4--((2',3,3',5-Tetrafluoro-5'-((1r,3r)-3-methoxycyclobutoxy)-[1,1'-biphenyl]-4-yl)oxy)butanoic acid

InChI

InChI=1S/C21H20F4O5/c1-28-12-7-13(8-12)30-14-9-15(20(25)16(22)10-14)11-5-17(23)21(18(24)6-11)29-4-2-3-19(26)27/h5-6,9-10,12-13H,2-4,7-8H2,1H3,(H,26,27)/t12-,13-

InChI Key

ZVAGGMRLUCCJOJ-JOCQHMNTSA-N

SMILES

O=C(O)CCCOC1=C(F)C=C(C2=CC(O[C@H]3C[C@H](OC)C3)=CC(F)=C2F)C=C1F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GPR-120-Agonist-6a;  GPR 120-Agonist-6a;  GPR120-Agonist-6a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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